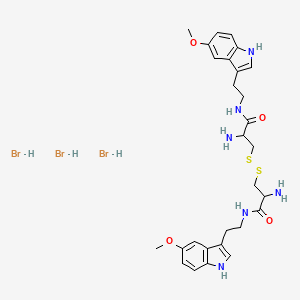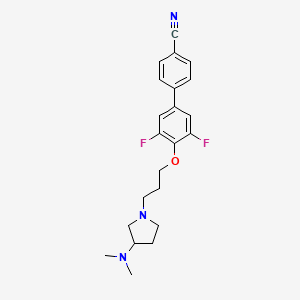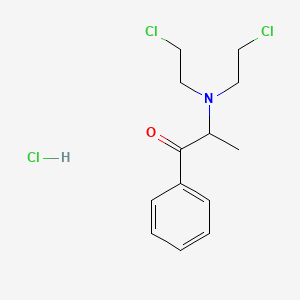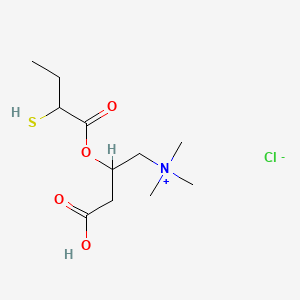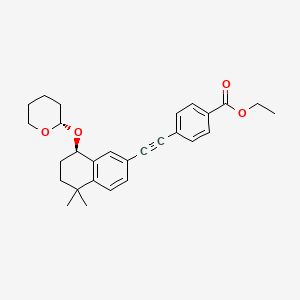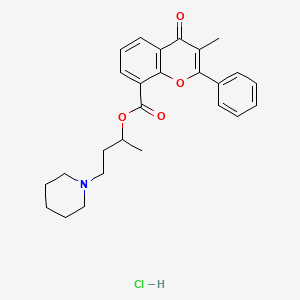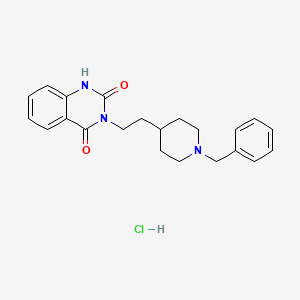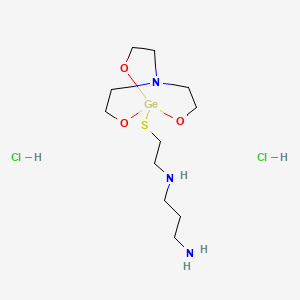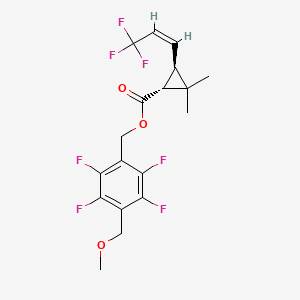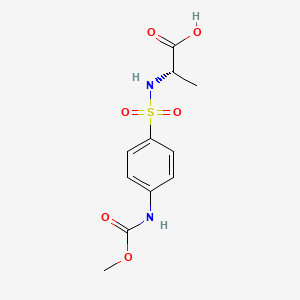
Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL- is a complex organic compound consisting of 14 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . This compound is characterized by its unique structure, which includes multiple bonds, aromatic rings, and functional groups such as carboxylic acid, carbamate, hydroxyl, and sulfonamide .
Preparation Methods
The synthesis of Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL- involves several steps, typically starting with the preparation of the carbanilic acid derivative. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. Industrial applications may include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL- can be compared with other similar compounds, such as other carbanilic acid derivatives and sulfonamide-containing compounds. These comparisons highlight the unique structural features and reactivity of the compound. Similar compounds may include carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, and other derivatives with different substituents .
Properties
CAS No. |
83192-69-2 |
|---|---|
Molecular Formula |
C11H14N2O6S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
(2S)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H14N2O6S/c1-7(10(14)15)13-20(17,18)9-5-3-8(4-6-9)12-11(16)19-2/h3-7,13H,1-2H3,(H,12,16)(H,14,15)/t7-/m0/s1 |
InChI Key |
INFOPXDCGIEXLW-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


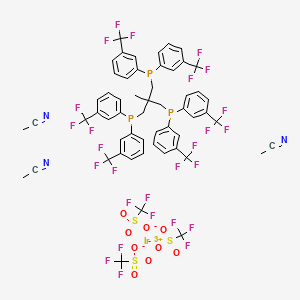
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)


